
tert-Butyl 4-((methoxymethyl)carbamoyl)benzylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-((methoxymethyl)carbamoyl)benzylcarbamate is a chemical compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various chemical and industrial applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-((methoxymethyl)carbamoyl)benzylcarbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide. This reaction leads to the formation of an acyl azide intermediate, which undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate. The isocyanate derivative formed is then trapped to yield the desired carbamate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 4-((methoxymethyl)carbamoyl)benzylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
tert-Butyl 4-((methoxymethyl)carbamoyl)benzylcarbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a protecting group for amines.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl 4-((methoxymethyl)carbamoyl)benzylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
- tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate
Uniqueness
tert-Butyl 4-((methoxymethyl)carbamoyl)benzylcarbamate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its methoxymethyl group provides additional stability and reactivity compared to other similar compounds .
Propiedades
Fórmula molecular |
C15H22N2O4 |
|---|---|
Peso molecular |
294.35 g/mol |
Nombre IUPAC |
tert-butyl N-[[4-(methoxymethylcarbamoyl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C15H22N2O4/c1-15(2,3)21-14(19)16-9-11-5-7-12(8-6-11)13(18)17-10-20-4/h5-8H,9-10H2,1-4H3,(H,16,19)(H,17,18) |
Clave InChI |
XANHDIJNDGUGBV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C(=O)NCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


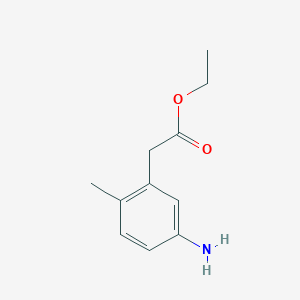
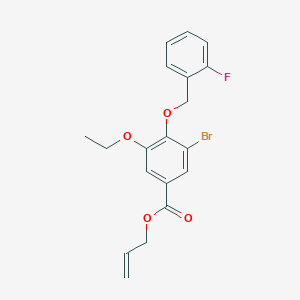
![3-Oxabicyclo[3.2.0]heptan-6-amine](/img/structure/B15229842.png)
![Benzo[d]isothiazol-5-ylmethanol](/img/structure/B15229844.png)
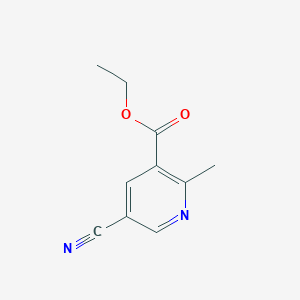
![tert-Butyl 2-hydroxy-1-methyl-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B15229850.png)
![3-Tert-butyl 2-methyl 3-azabicyclo[4.1.0]heptane-2,3-dicarboxylate](/img/structure/B15229858.png)

![5-(Aminomethyl)-7-chloro-2-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-ol](/img/structure/B15229867.png)
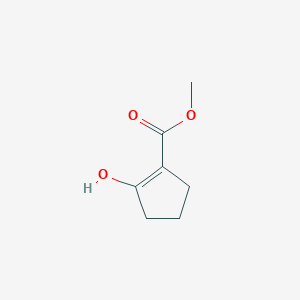
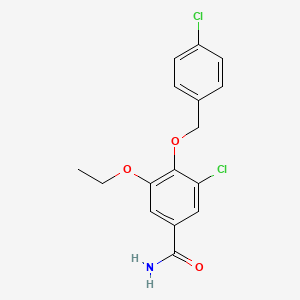
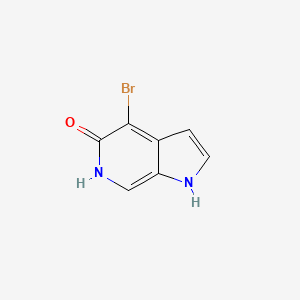
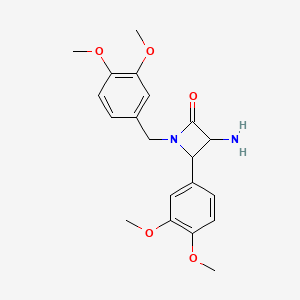
![2-Chloro-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine](/img/structure/B15229901.png)
